molecular formula C9H11NO3 B1308428 Methyl 2-amino-2-(4-hydroxyphenyl)acetate CAS No. 43189-12-4

Methyl 2-amino-2-(4-hydroxyphenyl)acetate

Cat. No.: B1308428
CAS No.: 43189-12-4
M. Wt: 181.19 g/mol
InChI Key: SZBDOFWNZVHVGR-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-hydroxyphenyl)acetate is an organic compound with the molecular formula C9H11NO3. It is a derivative of phenylalanine, an amino acid, and features a methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-amino-2-(4-hydroxyphenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-(4-hydroxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-hydroxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 2-amino-2-(4-hydroxyphenyl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding with enzymes and receptors, while the amino group can participate in nucleophilic attacks. These interactions can modulate enzyme activity and influence biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 2-amino-2-(3-hydroxyphenyl)acetate
  • Methyl 2-amino-2-(2-hydroxyphenyl)acetate
  • 2-Phenylglycine methyl ester

Comparison: Methyl 2-amino-2-(4-hydroxyphenyl)acetate is unique due to the position of the hydroxyl group on the phenyl ring, which influences its reactivity and interaction with biological targets. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns .

Properties

IUPAC Name

methyl 2-amino-2-(4-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-13-9(12)8(10)6-2-4-7(11)5-3-6/h2-5,8,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBDOFWNZVHVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958815
Record name Methyl amino(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43189-12-4, 37763-23-8
Record name Methyl α-amino-4-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43189-12-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl amino(4-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00958815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (R)-amino(4-hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.762
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name methyl 2-amino-2-(4-hydroxyphenyl)acetate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 50 mL of methanol cooled to 0° C. was dropwise added 3.75 mL of thionyl chloride foolowed by 5.0 g (0.030 mmol) of D-4-hydroxyphenylglycine. The reaction was heated to reflux for 5 h then stirred overnight at room temperature. The resulting mixture was concentrated in vacuo and the residue was diluted with ether. The resulting solid was collected by filtration and dried in vacuo to provide 5.9 g of amino-(4-hydroxy-phenyl)-acetic acid methyl ester as a white solid. Electrospray Mass Spec 182.2 (M+H)+
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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